(3,4-Difluoro-5-morpholinophenyl)boronic acid
Overview
Description
(3,4-Difluoro-5-morpholinophenyl)boronic acid is an organoboron compound with the molecular formula C10H12BF2NO3. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with two fluorine atoms and a morpholine ring. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to its ability to form stable carbon-carbon bonds.
Mechanism of Action
Target of Action
The primary target of (3,4-Difluoro-5-morpholinophenyl)boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
This compound interacts with its targets through a process known as transmetalation . In the SM coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathway affected by this compound is the SM coupling reaction . The compound’s action results in the formation of a new carbon–carbon bond, which can lead to the synthesis of a variety of organic compounds .
Pharmacokinetics
The compound’s role in the sm coupling reaction suggests that its bioavailability may be influenced by factors such as the presence of palladium and the nature of the organic groups involved in the reaction .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its role in the SM coupling reaction . By facilitating the formation of new carbon–carbon bonds, the compound can contribute to the synthesis of a wide range of organic compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the success of the SM coupling reaction, in which the compound plays a key role, originates from a combination of exceptionally mild and functional group tolerant reaction conditions . Furthermore, the compound is generally environmentally benign .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Difluoro-5-morpholinophenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 3,4-difluoro-5-morpholinophenyl bromide using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a palladium catalyst, such as Pd(dppf)Cl2, and a base, such as potassium acetate, in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(3,4-Difluoro-5-morpholinophenyl)boronic acid primarily undergoes Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or styrene derivatives . This compound can also participate in other reactions, such as oxidation and substitution, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), solvent (e.g., toluene), and aryl halide.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Substitution: Nucleophiles such as amines or alcohols.
Major Products
The major products formed from these reactions include biaryl compounds, styrene derivatives, and various substituted phenylboronic acids, depending on the specific reaction and reagents used.
Scientific Research Applications
(3,4-Difluoro-5-morpholinophenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to synthesize complex organic molecules.
Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme inhibition.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and polymers with specific properties.
Comparison with Similar Compounds
Similar Compounds
- (3-Fluoro-5-methylphenyl)boronic acid
- (4-Methoxyphenyl)boronic acid
- (3,4-Difluorophenyl)boronic acid
Uniqueness
(3,4-Difluoro-5-morpholinophenyl)boronic acid is unique due to the presence of both fluorine atoms and a morpholine ring on the phenyl ring. This combination of substituents imparts distinct electronic and steric properties, making it particularly useful in specific synthetic applications and enhancing its reactivity in cross-coupling reactions compared to other boronic acids .
Properties
IUPAC Name |
(3,4-difluoro-5-morpholin-4-ylphenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BF2NO3/c12-8-5-7(11(15)16)6-9(10(8)13)14-1-3-17-4-2-14/h5-6,15-16H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGEHYGVQNISVFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)F)F)N2CCOCC2)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BF2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601205241 | |
Record name | Boronic acid, B-[3,4-difluoro-5-(4-morpholinyl)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601205241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1704067-18-4 | |
Record name | Boronic acid, B-[3,4-difluoro-5-(4-morpholinyl)phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1704067-18-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Boronic acid, B-[3,4-difluoro-5-(4-morpholinyl)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601205241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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